molecular formula C22H24N2O5S B2550593 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 1115979-54-8

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B2550593
CAS No.: 1115979-54-8
M. Wt: 428.5
InChI Key: YXRABZQTISOJJZ-UHFFFAOYSA-N
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Description

The compound 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide features a quinolinone core substituted with a benzenesulfonyl group at position 3, a methyl group at position 6, and an acetamide side chain linked to a 3-methoxypropyl group. The methoxypropyl group may enhance solubility, while the benzenesulfonyl moiety could influence electronic properties and metabolic stability.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-16-9-10-19-17(13-16)14-20(30(27,28)18-7-4-3-5-8-18)22(26)24(19)15-21(25)23-11-6-12-29-2/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRABZQTISOJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s amide group and sulfonamide substituent invite comparison with other bioactive molecules. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide bond but lacks the quinolinone core and benzenesulfonyl group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, suggesting that the target compound’s acetamide side chain might similarly coordinate metals, though steric hindrance from the methoxypropyl group could limit reactivity.

Substituent Effects

  • Benzenesulfonyl vs.
  • Methoxypropyl vs. Hydroxyalkyl Chains : The 3-methoxypropyl chain may improve lipophilicity compared to the polar 2-hydroxy-1,1-dimethylethyl group in , affecting membrane permeability.

Pharmacological Potential

Quinolinone derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. The benzenesulfonyl group is common in kinase inhibitors (e.g., COX-2 inhibitors), while acetamide side chains are prevalent in protease inhibitors. The absence of direct pharmacological data for the target compound necessitates extrapolation from analogs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Role Potential Applications
Target Compound Quinolinone 3-Benzenesulfonyl, 6-methyl, N-(3-methoxypropyl)acetamide Metal coordination, solubility modulation Kinase/protease inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group Metal-catalyzed C–H functionalization
Hypothetical Quinolinone Analog Quinolinone 3-Benzoyl, 6-ethyl, N-(2-hydroxyethyl)acetamide Enhanced hydrogen bonding Antimicrobial agents

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